BenchChemオンラインストアへようこそ!

Furo[3,2-b]pyridine-2-methanamine

Kinase inhibitor selectivity CLK/HIPK profiling Structure–Activity Relationship (SAR)

Furo[3,2-b]pyridine-2-methanamine (CAS 153863-90-2) is a fused heterocyclic primary amine building block comprising a furan ring annulated to a pyridine ring, with the reactive aminomethyl substituent positioned at the C2 locus of the furan moiety. This compound serves as a critical synthetic intermediate for the construction of 2-substituted furo[3,2-b]pyridines, a compound class that has been validated as a privileged scaffold for highly selective kinase inhibitors (e.g., CLK1/2/4 and HIPK2) and potent modulators of the Hedgehog signaling pathway.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 153863-90-2
Cat. No. B114300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-2-methanamine
CAS153863-90-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)CN)N=C1
InChIInChI=1S/C8H8N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2
InChIKeyDCACSVZPNBEQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-2-methanamine (CAS 153863-90-2): A Strategic Building Block for Medicinal Chemistry and Kinase Probe Synthesis


Furo[3,2-b]pyridine-2-methanamine (CAS 153863-90-2) is a fused heterocyclic primary amine building block comprising a furan ring annulated to a pyridine ring, with the reactive aminomethyl substituent positioned at the C2 locus of the furan moiety . This compound serves as a critical synthetic intermediate for the construction of 2-substituted furo[3,2-b]pyridines, a compound class that has been validated as a privileged scaffold for highly selective kinase inhibitors (e.g., CLK1/2/4 and HIPK2) and potent modulators of the Hedgehog signaling pathway [1]. Its structural architecture provides a defined exit vector for fragment elaboration, distinguishing it from C5-substituted regioisomers that orient the amine toward a different spatial trajectory within kinase ATP-binding pockets [1].

Why Furo[3,2-b]pyridine-2-methanamine Cannot Be Replaced by Its 5-Position Isomer or Other Heterocyclic Methanamines in Kinase-Focused Projects


Although furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2) and furo[2,3-c]pyridine-2-methanamine (CAS 153863-91-3) share the identical molecular formula (C₈H₈N₂O) and similar computed logP (1.99) and polar surface area (PSA = 52.05 Ų) , their positional isomerism directs the aminomethyl group to chemically distinct vectors on the bicyclic core. In the context of kinase inhibitor design, the 3,5-disubstituted furo[3,2-b]pyridine motif—accessible via C2-functionalization of the target compound—has afforded inhibitors with nanomolar IC₅₀ values against CLK1 (8 nM), CLK4 (12 nM), and HIPK2 (29 nM) while maintaining >300-fold selectivity over DYRK1A [1]. The C5-methanamine isomer inherently cannot provide the 2-substituted vector required to recapitulate this selectivity profile, making indiscriminate replacement a direct risk to structure–activity relationships (SAR) in lead optimization campaigns [1].

Quantitative Differentiation Evidence: Kinase Selectivity, Fragment Vector Geometry, and Physicochemical Properties of Furo[3,2-b]pyridine-2-methanamine


Kinase Selectivity Advantage Conferred by 2-Substitution: CLK/HIPK Inhibition Profile vs. 5-Substitution Incompatibility

Furo[3,2-b]pyridine-2-methanamine serves as the direct precursor for 3,5-disubstituted furo[3,2-b]pyridines, exemplified by compound MU1210 . This class achieves potent inhibition of CLK1 (IC₅₀ = 8 nM), CLK2 (IC₅₀ = 20 nM), and CLK4 (IC₅₀ = 12 nM) with selectivity over CLK3 (IC₅₀ > 3,000 nM) and DYRK1A (213 nM) . The 5-methanamine regioisomer cannot deliver the requisite 2-substituted vector without complete synthetic redesign, meaning substitution with the 5-isomer forfeits this established selectivity fingerprint .

Kinase inhibitor selectivity CLK/HIPK profiling Structure–Activity Relationship (SAR)

Fragment Vector Geometry: C2-Aminomethyl as a Defined Exit Vector for ATP-Binding Pocket Targeting

In the 3,5-disubstituted furo[3,2-b]pyridine kinase inhibitor series, the C2 aryl/heteroaryl substituent—installed via Suzuki coupling onto the C2 position derived from furo[3,2-b]pyridine-2-methanamine intermediates—occupies the kinase hinge region, while the C3 substituent extends toward the selectivity pocket [1]. The C2-aminomethyl group of the target compound provides a primary amine handle for amide coupling or reductive amination, enabling precise vector control along the hinge-binding trajectory. The C5-methanamine isomer projects the amine from the pyridine ring, generating a ~120° angular difference in substituent trajectory relative to the C2 vector [1].

Fragment-based drug design Kinase hinge binding Vector geometry

Physicochemical Property Differential: LogP and PSA Identity Mask Context-Dependent Synthetic Utility

Furo[3,2-b]pyridine-2-methanamine, its 5-methanamine regioisomer, and furo[2,3-c]pyridine-2-methanamine share essentially identical computed logP (1.99) and PSA (52.05 Ų) values . This physicochemical parity means that swapping isomers does not alter predicted passive permeability or solubility but can profoundly affect target binding geometry. The near-identical ADME parameters underscore that the differentiation lies solely in the spatial orientation of the aminomethyl group and the resulting synthetic accessibility to biologically validated substitution patterns .

ADME prediction Physicochemical profiling Isomer comparison

Synthetic Tractability: Direct Access to 2-Arylfuro[3,2-b]pyridines via Amine Functionalization

Furo[3,2-b]pyridine-2-methanamine can be elaborated to 2-arylfuro[3,2-b]pyridines via an eight-step sequence terminating in a Suzuki coupling, as demonstrated by Couhert et al. for melatonin receptor ligand synthesis [1]. This synthetic route leverages the C2-aminomethyl group for late-stage diversification. In contrast, analogous derivatization of the C5-methanamine isomer would require independent route development, as the C5 position resides on the pyridine ring and exhibits different reactivity toward metal-catalyzed cross-couplings [1].

Synthetic methodology Building block utility Suzuki coupling precursors

Optimal Application Scenarios for Furo[3,2-b]pyridine-2-methanamine in Kinase Drug Discovery and Fragment-Based Lead Generation


Synthesis of CLK1/2/4-Selective Chemical Probes for Alternative Splicing Modulation

Furo[3,2-b]pyridine-2-methanamine is the recommended starting building block for constructing 3,5-disubstituted furo[3,2-b]pyridines targeting cdc-like kinases (CLK1/2/4). Using this compound, researchers can install C2-aryl groups via amide coupling or reductive amination followed by Suzuki cross-coupling, generating analogues that achieve CLK1 IC₅₀ values as low as 8 nM with >375-fold selectivity over CLK3 . This application is particularly relevant for chemical biology programs investigating alternative splicing regulation in oncology and neurodegenerative disease models .

Fragment-Based Drug Discovery (FBDD) Requiring Defined Hinge-Binding Vector Geometry

The C2-aminomethyl group of furo[3,2-b]pyridine-2-methanamine provides a synthetically tractable primary amine handle that, upon elaboration, directs substituents along the kinase hinge-binding trajectory, as corroborated by the HIPK2 co-crystal structure with MU135 (PDB: 7NCF) . For fragment growing and linking campaigns targeting the ATP-binding site of serine/threonine kinases, this compound offers a validated vector for fragment evolution that the C5-methanamine isomer cannot replicate due to its divergent spatial orientation .

Medicinal Chemistry Optimization of Melatonergic Ligands via 2-Aryl Diversification

Furo[3,2-b]pyridine-2-methanamine can be converted to 2-arylfuro[3,2-b]pyridines through an established eight-step synthetic route ending with a Suzuki coupling, enabling systematic exploration of C2-aryl substituent effects on melatonin receptor binding . This validated synthetic pathway makes the compound the preferred precursor for medicinal chemistry teams optimizing melatonergic ligand potency and subtype selectivity .

Quote Request

Request a Quote for Furo[3,2-b]pyridine-2-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.